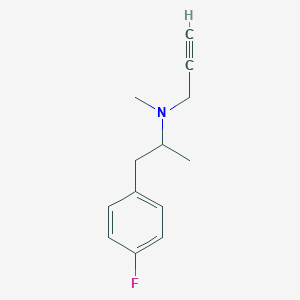

4-Fluorodeprenyl

Übersicht

Beschreibung

. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR 141716A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SR 141716A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR 141716A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf dem Molekül zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind üblich für die Modifizierung der aromatischen Ringe.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase B Inhibition

4-Fluorodeprenyl is primarily recognized for its role as an irreversible inhibitor of MAO-B. This inhibition leads to increased levels of monoamines, particularly dopamine, in the brain. Such effects are beneficial for treating neurodegenerative diseases like Parkinson's disease and depression:

- Therapeutic Implications : By elevating dopamine levels, this compound may alleviate symptoms associated with Parkinson's disease and improve mood and cognitive function in depressive disorders .

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective qualities. Its ability to inhibit MAO-B can reduce oxidative stress and neuronal damage associated with neurodegenerative conditions:

- Mechanisms of Action : The compound enhances monoaminergic activity, which may contribute to its neuroprotective effects .

Radiolabeled Derivatives

The radiolabeled derivatives of this compound are utilized in positron emission tomography (PET) studies to visualize MAO-B activity in vivo:

- Research Studies : Studies have demonstrated the synthesis of carbon-11 labeled this compound for PET imaging, allowing researchers to assess MAO-B levels in living subjects .

Neurotransmitter System Interactions

This compound has been investigated for its interactions with various neurotransmitter systems beyond dopamine:

- Dopaminergic System : Its primary action is through the dopaminergic pathway, but it also shows potential interactions with serotonin and norepinephrine systems .

Enantiomer Studies

The compound exists as two enantiomers, (R)-(-) and (S)-(+). Studies suggest that these enantiomers exhibit different affinities for brain enzymes, which could lead to varied therapeutic outcomes:

- Comparative Efficacy : The (R)-(-) enantiomer has shown a higher affinity for certain brain enzymes compared to the (S)-(+), indicating the importance of stereochemistry in its pharmacological effects .

Comparative Analysis of Related Compounds

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Selegiline | Non-fluorinated analogue | Selective MAO-B inhibitor |

| 4-Fluoroselegiline | 4-fluorinated derivative of selegiline | Enhanced potency and selectivity for MAO-B |

| 4-Fluoroamphetamine | Psychoactive compound | Acts as a releasing agent for dopamine and serotonin |

| 3-Fluoroamphetamine | Similar structure but different fluorination pattern | Varying effects on neurotransmitter release |

Wirkmechanismus

SR 141716A exerts its effects by selectively antagonizing the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, SR 141716A can modulate these processes, leading to effects such as reduced food intake and altered pain perception .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AM251: Ein weiterer CB1-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

SR144528: Ein selektiver CB2-Rezeptor-Antagonist.

LY320135: Ein CB1-Rezeptor-Antagonist mit einer anderen chemischen Struktur.

Einzigartigkeit von SR 141716A

SR 141716A ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den CB1-Rezeptor. Im Gegensatz zu einigen anderen Verbindungen zeigt es keine signifikante Aktivität am CB2-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung CB1-spezifischer Effekte macht .

Biologische Aktivität

4-Fluorodeprenyl, a derivative of the well-known monoamine oxidase B (MAO-B) inhibitor deprenyl, has garnered attention in pharmacological research due to its potential therapeutic effects and unique biological activity. This article explores the compound's pharmacokinetics, mechanisms of action, and its implications in neuropharmacology, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally similar to deprenyl but features a fluorine atom at the 4-position of the phenethylamine backbone. This modification is believed to enhance its lipophilicity and alter its interaction with biological targets, particularly MAO-B.

Pharmacokinetics

Research has demonstrated that this compound exhibits significant tissue distribution following administration. A study involving male Wistar rats administered with a dose of 30 mg/kg showed peak concentrations in various tissues:

| Tissue | Time Post-Administration (min) | Concentration (µg/g) |

|---|---|---|

| Brain | 5 | 24 |

| Liver | 5 | 22 |

| Serum | 15 | 18 |

| CSF | 15 | 15 |

| Testis | 15 | 12 |

| Lacrimal Gland | 15 | 10 |

The highest concentrations were found in the brain and liver shortly after administration, indicating rapid uptake and distribution across the blood-brain barrier (BBB) .

This compound primarily acts as an MAO-B inhibitor. In vitro studies have shown that it enhances the release of neurotransmitters such as dopamine and noradrenaline from specific brain regions, including the corpus striatum and substantia nigra. The compound's inhibitory potency on MAO-B has been measured with an IC50 value of approximately 227 nM, indicating its effectiveness in modulating neurotransmitter levels .

Dopaminergic Activity

The dopaminergic activity of this compound has been highlighted in several studies. It was found to increase dopamine release significantly compared to deprenyl. This effect is crucial for potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a hallmark .

Cytotoxic Effects

In cell line studies, both enantiomers of this compound exhibited antiproliferative effects on MM6 monocyte cells. The (-)-enantiomer showed a cytotoxic effect of approximately 77.9% at a concentration of M, while the (+)-enantiomer demonstrated slightly lower efficacy .

Study on MAO-B Inhibition

A notable case study involved the use of radiolabeled 18F-fluorodeprenyl-D2 in positron emission tomography (PET) imaging to visualize MAO-B activity in vivo. The study demonstrated that administration of L-deprenyl resulted in a 70% inhibition of MAO-B across various brain regions, confirming the compound's potential as a diagnostic tool for assessing MAO-B activity in clinical settings .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Fluorodeprenyl, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of deprenyl precursors via nucleophilic substitution or electrophilic fluorination. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Stress testing under heat, light, and humidity can assess stability .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices like plasma or brain tissue. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves using deuterated internal standards (e.g., this compound-d₃) minimize matrix effects .

Q. How should researchers design dose-response studies for this compound’s MAO-B inhibition?

- Methodological Answer : Use in vitro enzyme assays (human recombinant MAO-B) with varying concentrations (e.g., 1 nM–100 µM). Include positive controls (e.g., selegiline) and measure IC₅₀ values via nonlinear regression. For in vivo studies, administer doses based on pharmacokinetic profiles (e.g., 0.1–10 mg/kg in rodent models) and assess brain MAO-B activity ex vivo .

Advanced Research Questions

Q. How can discrepancies between in vitro MAO-B inhibition data and in vivo neuroprotective efficacy be resolved?

- Methodological Answer : Address pharmacokinetic factors (e.g., blood-brain barrier permeability, metabolite activity) using microdialysis or PET imaging. Compare tissue-specific MAO-B activity post-administration. Employ in silico models (molecular docking) to verify binding affinity under physiological conditions .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

- Methodological Answer : Store samples under inert gas (argon) at −80°C. Add antioxidants (e.g., butylated hydroxytoluene) to formulations. Monitor degradation via accelerated stability testing (40°C/75% RH) and identify byproducts using high-resolution MS .

Q. How do stereochemical variations in this compound analogs impact target selectivity?

- Methodological Answer : Synthesize enantiomers via chiral chromatography or asymmetric synthesis. Compare inhibitory potency (MAO-B vs. MAO-A) and off-target effects (e.g., amine oxidase interactions) using enzyme panels. Molecular dynamics simulations can elucidate stereospecific binding interactions .

Q. What experimental designs control for confounding variables in neurobehavioral studies of this compound?

- Methodological Answer : Use randomized, double-blind protocols with vehicle controls. Stratify animal cohorts by age, sex, and genetic background. Employ behavioral assays (e.g., rotarod, Morris water maze) with blinded scoring. Include washout periods to distinguish acute vs. chronic effects .

Q. Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s metabolite activity?

- Methodological Answer : Replicate metabolite profiling (LC-MS/MS) across labs using standardized protocols. Compare metabolic pathways (e.g., hepatic vs. brain metabolism) in different species. Publish raw chromatographic data and analytical parameters to enhance reproducibility .

Q. What statistical approaches are recommended for meta-analysis of this compound’s efficacy across heterogeneous studies?

- Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., dosing, endpoints). Use funnel plots to assess publication bias. Sensitivity analyses should exclude outliers or low-quality datasets (e.g., lack of blinding) .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies of this compound?

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDUXRHPVDVWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874435 | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-43-6 | |

| Record name | 4-Fluorodeprenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4F-Deprenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.